4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Description
Chemical Identity and Nomenclature
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline exists under multiple systematic and common nomenclature systems, reflecting its structural complexity and widespread research interest. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline, which precisely describes the substitution pattern and connectivity of functional groups. Alternative nomenclature includes 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-phenylamine and Benzenamine, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-, demonstrating the compound's recognition across different chemical databases and literature sources.
The molecular descriptor systems provide additional identification parameters essential for computational chemistry applications. The compound possesses an International Chemical Identifier of InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2, with the corresponding InChI Key OJARUJXBQHAORJ-UHFFFAOYSA-N serving as a unique molecular identifier. The Simplified Molecular Input Line Entry System representation appears as C1=CC(=CC=C1C2=NOC(=N2)CCl)N, providing a linear notation for database searches and computational modeling.
Table 1: Chemical Identifiers and Properties of this compound
The compound's physical characteristics include its appearance as a white crystalline powder, with reported purity levels reaching 97% in commercial preparations. The crystalline nature of the material contributes to its stability and ease of handling in laboratory and industrial settings, making it suitable for various synthetic applications and research investigations.
Historical Context of 1,2,4-Oxadiazole Research
The historical development of 1,2,4-oxadiazole chemistry traces its origins to pioneering work conducted in the late 19th century. Ferdinand Tiemann and Karl Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle in 1884, initially classifying these compounds as azoximes or furo[ab1]diazoles. This groundbreaking synthesis marked the beginning of a research field that would eventually encompass thousands of derivatives and numerous pharmaceutical applications.
The early decades following the initial discovery witnessed relatively modest scientific attention toward 1,2,4-oxadiazole derivatives. However, the heterocycle gained significant momentum in the 1940s when researchers began systematic investigations into the biological activity of these compounds. The first major pharmaceutical breakthrough occurred approximately 80 years after the initial discovery, when photochemical rearrangement reactions of 1,2,4-oxadiazoles to other heterocyclic systems were documented, opening new avenues for synthetic methodology development.
A pivotal moment in 1,2,4-oxadiazole pharmaceutical development occurred in the 1960s with the introduction of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole ring system. This cough suppressant validated the therapeutic potential of the heterocycle and encouraged expanded research into related derivatives. The success of Oxolamine demonstrated that 1,2,4-oxadiazole rings could serve as bioisosteric replacements for ester and amide functionalities, providing enhanced metabolic stability while maintaining biological activity.
The last four decades have witnessed an exponential increase in 1,2,4-oxadiazole research, with scientific interest doubling in the past fifteen years according to publication analysis. This growth reflects recognition of the heterocycle's unique properties, including its bioisosteric equivalence with ester and amide moieties, resistance to hydrolysis, and diverse biological activities spanning anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and neuroprotective effects.
Significance in Heterocyclic Chemistry
The 1,2,4-oxadiazole ring system occupies a distinctive position within heterocyclic chemistry due to its unique electronic properties and synthetic versatility. Unlike its isomeric counterparts 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, the 1,2,4-oxadiazole exhibits remarkable stability while maintaining sufficient reactivity for diverse chemical transformations. The heterocycle's aromatic character, combined with the presence of multiple heteroatoms, creates a system capable of participating in various molecular recognition events and enzymatic interactions.
The bioisosteric properties of 1,2,4-oxadiazoles represent one of their most significant contributions to medicinal chemistry. These heterocycles serve as effective replacements for ester and amide functionalities, offering superior metabolic stability while preserving essential hydrogen bonding capabilities. The resistance to hydrolysis exhibited by 1,2,4-oxadiazole rings addresses a common limitation of ester and amide-containing pharmaceuticals, where enzymatic cleavage can lead to rapid drug inactivation.
Table 2: Comparison of 1,2,4-Oxadiazole Properties with Related Heterocycles
| Property | 1,2,4-Oxadiazole | 1,2,3-Oxadiazole | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole |
|---|---|---|---|---|
| Stability | High | Low (ring-opening) | Moderate | High |
| Bioisosteric Applications | Extensive | Limited | Moderate | Extensive |
| Pharmaceutical Examples | Multiple | Rare | Few | Many |
| Synthetic Accessibility | Good | Challenging | Moderate | Good |
The electronic characteristics of 1,2,4-oxadiazoles contribute significantly to their utility in both pharmaceutical and materials applications. The heterocycle's ability to function as both hydrogen bond acceptor and donor, depending on substitution patterns, enables versatile molecular interactions. This dual functionality proves particularly valuable in drug design, where precise control over binding affinity and selectivity requires fine-tuning of intermolecular forces.
The reactivity profile of 1,2,4-oxadiazoles encompasses several important transformation pathways. The Boulton-Katritzky rearrangement represents a key thermal reaction, involving nucleophilic attack at the electrophilic nitrogen-2 position with subsequent ring opening and reclosure. Photochemical rearrangements provide alternative pathways for structural modification, often proceeding through reactive intermediates with zwitterionic or biradical character. These transformation possibilities expand the synthetic utility of 1,2,4-oxadiazole starting materials and enable access to diverse heterocyclic frameworks.
Current Research Landscape
Contemporary research involving this compound and related derivatives spans multiple scientific disciplines, reflecting the compound's versatility and potential applications. Medicinal chemistry investigations have identified promising biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound's structural features, particularly the combination of the chloromethyl-substituted oxadiazole ring with the aniline moiety, provide multiple sites for structure-activity relationship optimization.
Recent pharmaceutical research has demonstrated the effectiveness of 1,2,4-oxadiazole derivatives as enzyme inhibitors targeting therapeutically relevant proteins. Human Deacetylase Sirtuin 2 inhibition studies have revealed that properly substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives can achieve potent biological activity with favorable selectivity profiles. These findings suggest potential applications in treating neurodegenerative disorders, metabolic dysfunctions, and various cancer types. Structure-activity relationship studies have identified specific substitution patterns that enhance inhibitory potency, with electron-withdrawing groups on aromatic rings generally providing superior activity.
Histone Deacetylase inhibitor development represents another active area of 1,2,4-oxadiazole research. Novel hydroxamate-based derivatives containing 1,2,4-oxadiazole rings have shown remarkable inhibitory activity against Histone Deacetylase-1, with some compounds achieving inhibition levels comparable to or exceeding the approved drug Vorinostat. These investigations have revealed that the positioning of substituents on the oxadiazole ring critically influences biological activity, with 3-aryl-5-alkyl arrangements generally proving superior to 5-aryl-3-alkyl alternatives.
Table 3: Recent Research Applications of 1,2,4-Oxadiazole Derivatives
Agrochemical applications of 1,2,4-oxadiazole derivatives have gained considerable momentum, with several compounds advancing to commercial development. The discovery of tioxazafen and flufenoxadiazam as successful pesticide active ingredients has validated the agrochemical potential of this heterocycle. Research efforts focus on identifying optimal substitution patterns for enhanced pesticidal activity while maintaining acceptable environmental and toxicological profiles.
Nematicide research has produced particularly promising results, with certain 1,2,4-oxadiazole derivatives demonstrating superior activity compared to established commercial products. Studies targeting Bursaphelenchus xylophilus have identified compounds with LC50 values as low as 2.4 μg/mL, significantly outperforming avermectin, tioxazafen, and fosthiazate. Structure-activity relationship analysis indicates that haloalkyl substituents at the 5-position of the oxadiazole ring provide optimal nematocidal activity, with chloromethyl groups generally superior to bromomethyl alternatives.
Materials science applications represent an emerging frontier for 1,2,4-oxadiazole research. The heterocycle's electronic properties make it suitable for organic electronic applications, including organic light-emitting diodes and photovoltaic devices. The compound's thermal stability and charge transport characteristics position it as a candidate for improving the efficiency and longevity of organic electronic materials.
The development of energetic materials incorporating 1,2,4-oxadiazole rings has attracted attention from defense research organizations. The United States Army Research Laboratory's work on bis(1,2,4-oxadiazole)bis(methylene) dinitrate, potentially possessing 1.5 times the explosive power of TNT, demonstrates the heterocycle's utility in advanced energetic formulations. These investigations highlight the balance between energetic performance and safety characteristics achievable through careful molecular design.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARUJXBQHAORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649651 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6674-17-5 | |
| Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group and the aniline moiety. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chloromethylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution:
Electrophilic Aromatic Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxadiazole derivatives.
Electrophilic Aromatic Substitution: Formation of nitrated, sulfonated, or halogenated aniline derivatives.
Oxidation and Reduction: Formation of nitroso, nitro, or reduced aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline serves as a valuable building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.
Case Study Example :
A study demonstrated that derivatives of this compound exhibit enzyme inhibition properties, targeting specific receptors linked to various diseases. The compound's ability to interact with biological targets suggests potential use in drug development for conditions like cancer and bacterial infections .
Materials Science
The electronic properties of the oxadiazole ring make this compound useful in developing organic electronic materials. It can be utilized in:
- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties allow it to function effectively in OLED applications.
- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for improving the efficiency of solar cells.
Data Table: Electronic Properties Comparison
| Property | This compound | Similar Compounds |
|---|---|---|
| Luminescence | High | Moderate |
| Charge Mobility | Excellent | Variable |
| Thermal Stability | Good | Varies |
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions:
- Nucleophilic Substitution
- Electrophilic Aromatic Substitution
- Oxidation and Reduction
Reactions Overview
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Substituted oxadiazole derivatives |
| Electrophilic Aromatic Substitution | Nitric acid, sulfuric acid | Nitrated or halogenated aniline derivatives |
| Oxidation and Reduction | Potassium permanganate | Nitroso or nitro derivatives |
Mechanism of Action
The mechanism of action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate binding or catalysis.
Receptor Modulation: The compound may bind to specific receptors, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Substituent Variations at the Oxadiazole 5-Position
The 5-position of the 1,2,4-oxadiazole ring is critical for modulating reactivity and biological activity. Key analogs include:
Key Observations :
Substitutions on the Aniline Ring
Variations in the aniline moiety influence electronic properties and binding affinity:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase oxidative stability and alter hydrogen-bonding capacity .
- Positional Isomerism : Meta-substituted analogs (e.g., 3-[5-(chloromethyl)...aniline) exhibit distinct biological profiles compared to para-substituted derivatives .
Pharmacological Activity
- Antimicrobial Potential: Chlorophenyl-substituted analogs (e.g., 4-[5-(2-Cl-phenyl)-...) demonstrated activity against bacterial strains .
Biological Activity
The compound 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS Number: 6674-17-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Among these, certain derivatives demonstrated IC values as low as 19.56 µM against HT-1080 cells, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |
| 5a | MCF-7 | 0.65 | Cell cycle arrest at G0-G1 phase |
| 16a | SK-MEL-2 | 0.089 | Selective inhibition of hCA IX |
The anticancer mechanisms attributed to oxadiazole derivatives include:
- Apoptosis Induction : Compounds such as 5e activate caspase pathways leading to programmed cell death .
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G0-G1), hindering cancer cell proliferation .
Antiviral Activity
Although some oxadiazole derivatives were evaluated for antiviral activity against SARS-CoV-2, they did not exhibit significant efficacy, with EC values exceeding 100 µM. This suggests that while these compounds may have anticancer properties, their antiviral potential is limited .
Antibacterial Activity
Research has also explored the antibacterial potential of oxadiazole derivatives. A study highlighted the synthesis of various substituted benzamides and their antibacterial efficacy against common pathogens. Some compounds showed promising results, indicating that modifications in the oxadiazole structure could enhance antibacterial activity .
Synthesis and Evaluation
In a notable study, researchers synthesized a series of novel oxadiazole derivatives and evaluated their biological activities. The findings revealed that certain structural modifications significantly enhanced the cytotoxic effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Flow Cytometry Analysis
Flow cytometry assays were utilized to assess the effects of these compounds on cell viability and apoptosis induction. Results indicated that specific oxadiazole derivatives could effectively induce apoptosis in cancer cells while sparing normal cells at higher concentrations, suggesting a favorable therapeutic index .
Q & A
Q. Basic
- Azide substitution : React with NaN3 in DMF to form azidomethyl derivatives for click chemistry applications.
- Amine/thiol coupling : Use nucleophilic substitution with primary amines (e.g., benzylamine) or thiols (e.g., mercaptoethanol) in polar aprotic solvents (e.g., DMSO) at 60°C .
In structure-activity relationship (SAR) studies, how does modifying the chloromethyl group affect biological activity?
Advanced
Replacing chloromethyl with azidomethyl (e.g., AZM-BOLT derivatives) enhances antimicrobial potency against Pneumocystis carinii by improving membrane permeability. Conversely, alkylation (e.g., methyl or ethyl) reduces activity due to decreased electrophilicity. SAR trends are validated via in vitro MIC assays and logP measurements .
What analytical techniques are critical for assessing the purity of this compound?
Q. Basic
- HPLC-UV : Use a C18 column (acetonitrile/water gradient) to detect impurities (e.g., dechlorinated by-products).
- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- TGA-DSC : Monitor thermal stability (decomposition >200°C) .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced
Flexibility of the chloromethyl group disrupts crystal packing. Solutions include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
- Cryocrystallography : Collect data at 100 K to improve diffraction quality.
- Software : SHELXD resolves structures from low-resolution data via dual-space direct methods .
How can the compound's reactivity in cross-coupling reactions be exploited for creating novel derivatives?
Q. Advanced
- Suzuki-Miyaura coupling : Introduce aryl boronic acids to halogenated analogs (e.g., bromophenyl derivatives).
- Ullmann coupling : Attach heterocycles (e.g., pyridine) using CuI/ligand systems.
- Photoredox catalysis : Generate radicals for C–H functionalization at the aniline ring .
What safety precautions are necessary when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
